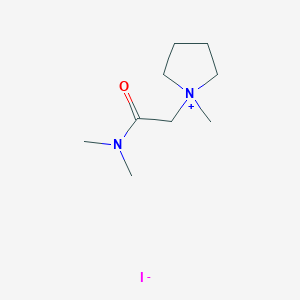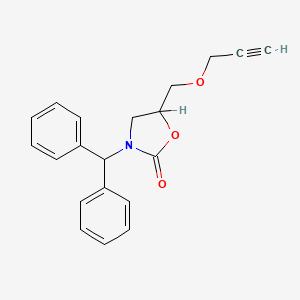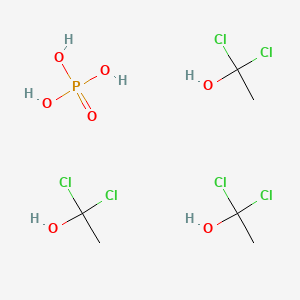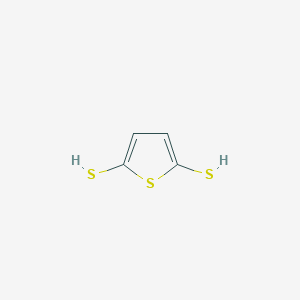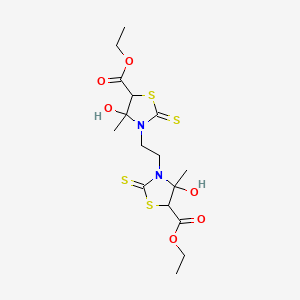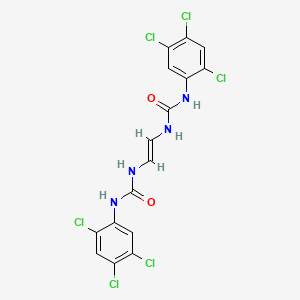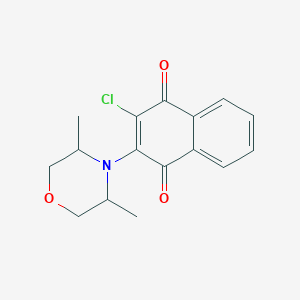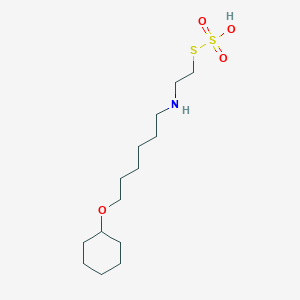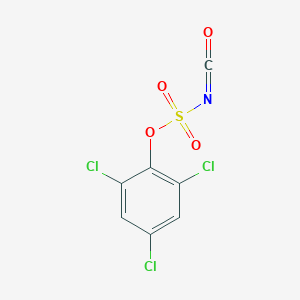
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is a chemical compound with the molecular formula C7H2Cl3NO4S It is known for its unique structure, which includes an isocyanate group attached to a sulfuric acid ester and a 2,4,6-trichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester typically involves the reaction of 2,4,6-trichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an isocyanate source to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4,6-trichlorophenol and sulfuric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the isocyanate group suggests potential reactivity under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common reagents that react with the isocyanate group.
Catalysts: Bases such as pyridine or triethylamine may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
2,4,6-Trichlorophenol: Formed from hydrolysis.
科学研究应用
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules through the isocyanate group.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on various substrates, and the pathways involved are typically nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenyl isocyanate: Similar structure but lacks the sulfuric acid ester group.
Bis(2,4,6-trichlorophenyl) oxalate: Contains two 2,4,6-trichlorophenyl groups attached to an oxalate ester.
Uniqueness
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is unique due to the presence of both an isocyanate group and a sulfuric acid ester group
属性
CAS 编号 |
14754-46-2 |
|---|---|
分子式 |
C7H2Cl3NO4S |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(2,4,6-trichlorophenyl) N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-4-1-5(9)7(6(10)2-4)15-16(13,14)11-3-12/h1-2H |
InChI 键 |
GGFHWSSFXSFDDS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N=C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


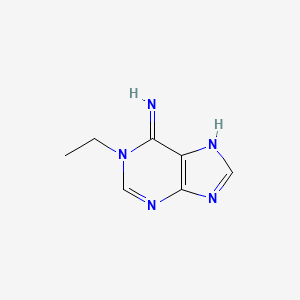
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
